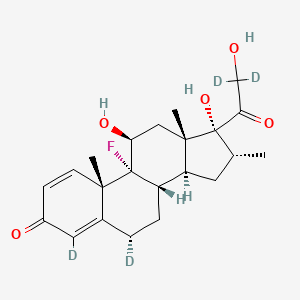

Dexamethasone-4,6|A,21,21-d4

Description

Contextualization of Dexamethasone (B1670325) as a Reference Steroid Compound in Biochemical and Pharmacological Research

Dexamethasone is a potent synthetic glucocorticoid that has been a cornerstone in both clinical practice and scientific research since its development in 1957. researchgate.net It is structurally similar to endogenous corticosteroids like cortisol but exhibits significantly higher potency. jcrpe.org In the realm of biochemical and pharmacological research, dexamethasone serves as a crucial reference compound for studying a wide array of biological processes. Its well-characterized anti-inflammatory and immunosuppressive actions make it a standard for investigating the mechanisms of glucocorticoid receptor signaling, gene expression regulation, and the modulation of inflammatory pathways. caymanchem.comibl-international.com Dexamethasone is also frequently used as a positive control in inflammation-related studies and to induce specific metabolic effects in experimental models. nih.gov Its established metabolic pathways provide a clear framework for investigating drug metabolism and the enzymes involved, particularly the cytochrome P450 (CYP) family. nih.govresearchgate.net

Strategic Rationale for Specific Deuterium (B1214612) Incorporation at the 4, 6, and 21 Positions of Dexamethasone

The synthesis of Dexamethasone-4,6|A,21,21-d4 involves the deliberate placement of four deuterium atoms at specific, metabolically relevant positions on the dexamethasone scaffold. caymanchem.combiomol.com This strategic labeling is not random; it is designed to leverage the "kinetic isotope effect" and to create a superior analytical tool.

The metabolism of dexamethasone is primarily carried out by cytochrome P450 enzymes, with CYP3A4 being a key player. nih.gov One of the major metabolic pathways is the hydroxylation at the C-6 position of the steroid's A-ring. nih.govresearchgate.net The breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step in such oxidative metabolic reactions. nih.gov

By replacing hydrogen atoms at the 4 and 6 positions with deuterium, a heavier isotope, the strength of the carbon-isotope bond is increased. nih.gov This phenomenon, known as the deuterium kinetic isotope effect (KIE), means that more energy is required to break a carbon-deuterium (C-D) bond compared to a C-H bond. portico.org Consequently, the rate of metabolism at this site is significantly slowed. nih.govwikipedia.org This enhanced metabolic stability can be exploited to:

Study Metabolic Shunting: By blocking or slowing the primary metabolic pathway (6-hydroxylation), researchers can better identify and study alternative or secondary metabolic pathways that might otherwise be minor or unobserved. nih.gov

The two deuterium atoms on the C-21 position of the side chain serve a different but equally crucial purpose. The side chain of dexamethasone can also undergo metabolic changes, such as cleavage. nih.gov However, the primary utility of deuteration at this position is for analytical quantification.

When conducting pharmacokinetic studies, researchers need to measure the precise concentration of a drug in biological samples over time. Mass spectrometry is the preferred method for this due to its sensitivity and specificity. By adding a known quantity of a deuterated version of the drug, such as this compound, to each sample, it serves as an ideal internal standard. caymanchem.comresearchgate.net

The internal standard co-elutes with the non-deuterated drug during chromatography and is detected simultaneously by the mass spectrometer. Because the internal standard has a different mass, it produces a separate signal. Any sample loss during extraction or variations in instrument response will affect both the drug and the internal standard equally. By comparing the signal intensity of the drug to that of the known amount of internal standard, a highly accurate and precise quantification can be achieved. researchgate.net The use of Dexamethasone-d4 as an internal standard for the quantification of dexamethasone in various biological matrices, including plasma and tissue, is a well-established method in bioanalytical studies. researchgate.netresearchgate.netarvojournals.org

Scholarly Scope and Academic Relevance of this compound as a Research Tool and Subject of Investigation

This compound is a highly relevant and valuable tool for the scientific community. Its commercial availability confirms its demand for research and analytical applications. medchemexpress.commedchemexpress.com The academic relevance of this compound spans several areas:

Pharmacokinetic Studies: It is essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of dexamethasone. researchgate.netsmolecule.com

Drug Metabolism Research: It enables detailed investigation into the mechanisms of steroid metabolism, the kinetic isotope effect, and the function of CYP enzymes. nih.govnih.gov

Bioanalytical Method Development: It serves as the gold standard for developing and validating robust analytical methods for dexamethasone quantification. researchgate.netresearchgate.net

Metabolomics: It can be used as a tracer to follow the metabolic fate of dexamethasone and identify its various metabolites in complex biological systems. acs.org

The specific deuteration pattern of this compound provides a multi-functional research tool that enhances metabolic stability for mechanistic studies while simultaneously offering a reliable standard for precise quantification.

Research Data

The following table presents pharmacokinetic data from a study in monkeys that utilized a tetradeuterated dexamethasone (DEX-d4) as an internal standard for quantifying dexamethasone released from a sustained-release intravitreal implant. This demonstrates a practical application of the deuterated compound in a research setting.

| Parameter | Retina | Vitreous Humor | Plasma |

| Cmax (Peak Concentration) | 1110 ± 284 ng/g | 213 ± 49 ng/mL | 1.11 ± 0.11 ng/mL |

| Tmax (Time to Peak Concentration) | Day 60 | Day 60 | Day 60 |

| AUC0-Tlast (Total Drug Exposure) | 47,200 ± 4,900 ng·d/g | 11,300 ± 1,500 ng·d/mL | Not Reported |

| Tlast (Last Timepoint with Measurable Drug) | Day 210 | Day 180 | Not Reported |

| Data derived from a study on the pharmacokinetics of a 0.7-mg dexamethasone implant in monkey eyes. arvojournals.org DEX-d4 was used as an internal standard for quantification via liquid chromatography-tandem mass spectrometry (LC/MS/MS). |

Retrosynthetic Analysis and Strategic Disconnections for Deuterated Dexamethasone Synthesis

The core structure of Dexamethasone is typically assembled through a multi-step process starting from a simpler steroid precursor. chemicalbook.comgoogle.com Key transformations in the forward synthesis include the introduction of the 9α-fluoro group, the 16α-methyl group, the 17α-hydroxyl group, the Δ¹,⁴-diene system in the A-ring, and the C-21 hydroxyl group. chemicalbook.com

Strategic disconnections for the deuterated analog should focus on late-stage functionalization of the Dexamethasone scaffold or a near-final intermediate.

A-Ring Deuteration (Positions 4 and 6): The Δ¹,⁴-diene-3-one is a conjugated enone system. The hydrogen at C-6 is in an allylic and vinylicogous position relative to the C-3 carbonyl, making it susceptible to acid-catalyzed hydrogen-deuterium exchange (HDX) via enolization. The hydrogen at C-4 is vinylic. Therefore, a plausible strategy is the direct, late-stage acid-catalyzed isotopic exchange on the fully formed Dexamethasone molecule to incorporate deuterium at the C-6 position. Introduction at C-4 is more challenging and may require a different approach.

Side-Chain Deuteration (Position 21): The two hydrogens on the C-21 carbon are alpha to the C-20 ketone, rendering them acidic. This allows for their replacement with deuterium via base- or acid-catalyzed enolization. This exchange can be performed on an intermediate prior to the final C-21 hydroxylation or potentially on Dexamethasone itself, though selectivity could be a challenge. A more controlled approach involves the synthesis of a deuterated building block that is then used to construct the side chain. For instance, reacting a C-20 ketone with a deuterated reagent or performing an exchange reaction on a 21-oxo intermediate before its reduction.

Therefore, a convergent strategy involving late-stage deuterium incorporation is the most logical approach. The A-ring and the side chain can be deuterated in separate, optimized steps on the Dexamethasone molecule or a late-stage precursor.

Deuterium Labeling Strategies for Targeted Incorporation at Specific Positions

The introduction of deuterium into the A-ring of Dexamethasone is guided by the reactivity of its α,β-unsaturated ketone system (a dienone).

The regioselective deuteration of the dienone moiety in Dexamethasone can be achieved through acid-catalyzed hydrogen-deuterium exchange. Research has demonstrated that the hydrogens at the α and γ positions relative to carbonyl groups are susceptible to exchange under acidic conditions. nih.govacs.org In the case of Dexamethasone's A-ring, the C-6 position is a γ-position.

A reported method for the deuteration of Dexamethasone involves the in-situ generation of deuterium chloride (DCl) from a precursor like prenyl chloride in deuterated methanol (CD₃OD). nih.govacs.org This approach facilitates a targeted H/D exchange at the γ-position (C-6) of the conjugated dienone system. The reaction proceeds under mild conditions, making it suitable for late-stage functionalization of the complex steroid molecule. While this method is effective for the C-6 position, achieving selective deuteration at the vinylic C-4 position via simple exchange is not straightforward and typically requires more specialized synthetic routes that are not based on direct H/D exchange of the final product.

| Method | Deuterium Source | Catalyst/Reagent | Position(s) Labeled | Deuterium Incorporation (%) | Reference(s) |

| Acid-Catalyzed H/D Exchange | CD₃OD | Prenyl Chloride (for in-situ DCl generation) | C-6 (γ-position) | 74 | nih.govacs.org |

The mechanism for the acid-catalyzed deuteration at the C-6 position involves the keto-enol tautomerism of the dienone system. mdpi.comyoutube.com The process is initiated by the protonation (or deuteration) of the C-3 carbonyl oxygen by a strong acid catalyst, such as DCl generated in situ. This increases the electrophilicity of the carbonyl carbon and facilitates the removal of a proton from the γ-carbon (C-6).

The key steps are as follows:

The carbonyl oxygen at C-3 is deuterated by D⁺ from the deuterated solvent/catalyst system.

A base (e.g., the solvent, CD₃OD) abstracts a proton from the C-6 position.

This leads to the formation of a neutral dienol intermediate (a cross-conjugated trienol).

The dienol tautomerizes back to the more stable keto form by abstracting a deuteron (B1233211) from the solvent at the C-6 position, resulting in the incorporation of deuterium.

This equilibrium-driven process, when conducted in a deuterated solvent, leads to the gradual and high-level incorporation of deuterium at the accessible γ-position. Superacid catalysts can also be employed for the α-deuteration of ketones, offering high efficiency. While primarily targeting α-positions, the principles of activating the carbonyl for exchange are similar. The choice of catalyst is critical; it must be strong enough to promote enolization but mild enough to avoid unwanted side reactions on the multifunctional steroid.

The di-deuteration of the C-21 position targets the two hydrogens alpha to the C-20 ketone.

The hydrogens at C-21 are the most acidic protons on the steroid side chain due to their position adjacent to the C-20 carbonyl group. This acidity allows for their efficient replacement with deuterium through base- or acid-catalyzed isotopic exchange. mdpi.com

A common strategy for introducing deuterium at this position involves treating a steroid precursor containing the 20-keto-21-hydroxy side chain (or a protected version) with a base in the presence of a deuterium source like deuterium oxide (D₂O).

The mechanism proceeds via the following steps:

A base removes an acidic α-proton from C-21, generating an enolate intermediate.

The enolate is then quenched by a deuteron from the D₂O solvent pool.

The process is repeated to exchange the second proton, leading to the C-21,21-d₂ isotopologue.

This exchange can be performed with high efficiency. To achieve regioselectivity and avoid exchange at other potentially acidic sites (like C-6), the reaction conditions such as temperature, base strength, and reaction time must be carefully controlled. Alternatively, the synthesis can proceed through a 21,21-dideuterated intermediate. For instance, a C-21 bromo precursor can be subjected to reactions that ultimately install a CD₂OH group. However, the direct exchange on a late-stage intermediate or the final molecule is often more atom-economical.

| Method | Deuterium Source | Catalyst | Position(s) Labeled | Mechanism | Reference(s) |

| Base-Catalyzed H/D Exchange | D₂O | Base (e.g., NaOD, K₂CO₃) | C-21 (α-position) | Keto-Enolate-Keto Tautomerism | mdpi.com |

| Acid-Catalyzed H/D Exchange | D₂O | Acid (e.g., DCl) | C-21 (α-position) | Keto-Enol-Keto Tautomerism | mdpi.com |

Side-Chain Deuteration (21-position)

Precursor Compounds and Deuterated Reagents for C-21 Isotopic Labeling

The introduction of deuterium at the C-21 position requires a strategic approach, typically involving either the modification of a pre-existing C-21 hydroxyl group or the construction of the dihydroxyacetone side chain using deuterated reagents.

Precursor Compounds: The synthesis often commences from a late-stage intermediate or Dexamethasone itself. A common precursor for modification at the C-21 position is a compound where the 21-hydroxyl group is oxidized to an aldehyde, forming a 21-oxo intermediate (a steroid glyoxal). This functional group activates the C-21 protons, making them susceptible to exchange. Another approach could utilize Dexamethasone 21-acetate or a similar ester, which can be hydrolyzed to reveal the 21-hydroxyl group for subsequent reactions.

Deuterated Reagents: A variety of deuterated reagents are employed to achieve labeling at C-21.

Deuterium Oxide (D₂O): This is the most common and cost-effective deuterium source. It is used in base-catalyzed hydrogen-deuterium (H/D) exchange reactions where the acidic α-hydrogens at C-21 of a 20-keto-21-aldehyde precursor are replaced by deuterium.

Deuterated Solvents (e.g., Methanol-d4 (B120146), CD₃OD): These solvents can serve as the deuterium source in acid- or base-catalyzed exchange reactions, driving the equilibrium toward the deuterated product. acs.org

Sodium Borodeuteride (NaBD₄): This is a powerful deuterated reducing agent. It is used to reduce a 21-oxo intermediate back to the 21-hydroxyl group, introducing a deuterium atom in the process. For dideuteration at C-21, a strategy involving H/D exchange of a 21-aldehyde followed by reduction of the resulting -CDO group with NaBD₄ to -CD₂OH is highly effective.

The following table summarizes the key reagents for C-21 labeling:

| Deuterated Reagent | Formula | Role in Synthesis |

| Deuterium Oxide | D₂O | Primary deuterium source for H/D exchange reactions |

| Methanol-d4 | CD₃OD | Deuterated solvent and deuterium source |

| Sodium Borodeuteride | NaBD₄ | Reducing agent to introduce deuterium |

| Deuterium Chloride | DCl | Acid catalyst for H/D exchange, often generated in situ nih.gov |

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is a multi-step process that requires careful sequencing of deuteration and functional group manipulation reactions. A plausible pathway involves performing hydrogen-deuterium exchange reactions on a suitable precursor, potentially Dexamethasone itself, under conditions that favor labeling at the desired positions.

A representative synthetic pathway can be conceptualized as follows:

A-Ring Deuteration (C-4, C-6): Starting with Dexamethasone, an acid-catalyzed H/D exchange is performed. This reaction targets the protons at the α (C-2) and γ (C-6) positions of the conjugated enone system in the A-ring. Tautomerization and exchange at the C-4 position also occur. Using a deuterated solvent like methanol-d4 (CD₃OD) in the presence of an acid catalyst, such as deuterium chloride (DCl), facilitates the exchange. nih.gov

Side Chain Modification for C-21 Labeling: To specifically label the C-21 position, the 21-hydroxyl group of the A-ring deuterated intermediate is selectively oxidized to an aldehyde using a mild oxidizing agent.

C-21 Deuteration: The resulting 21-oxo intermediate undergoes a base-catalyzed H/D exchange using deuterium oxide (D₂O) and a base like sodium deuteroxide (NaOD). This step replaces the now acidic proton at C-21 with a deuterium atom.

Final Reduction: The 21-deutero-aldehyde is then reduced back to the hydroxyl group using a deuterated reducing agent, typically sodium borodeuteride (NaBD₄), to install the second deuterium atom at C-21, yielding the -CD₂OH group.

Purification: The final product is rigorously purified to remove unlabeled and partially labeled species.

Optimization of Reaction Conditions for Maximizing Deuterium Retention and Yield

Achieving high isotopic enrichment and chemical yield requires careful optimization of reaction parameters at each step.

Catalyst Choice and Concentration: For A-ring deuteration, the concentration of the acid catalyst is critical. Sufficient acid is needed to promote enolization and exchange, but excessive amounts can lead to degradation of the steroid. For C-21 exchange, the choice and concentration of the base must be controlled to prevent unwanted side reactions like aldol condensation.

Deuterium Source: An excess of the deuterating agent (e.g., D₂O, CD₃OD) is used to drive the H/D exchange equilibrium towards the fully deuterated product. The purity of the deuterated solvent is crucial to maximize incorporation. fujifilm.com

Temperature and Reaction Time: H/D exchange reactions are often performed at slightly elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to reduced selectivity and the formation of byproducts. Reaction times are monitored closely (e.g., by LC-MS) to ensure complete exchange without product degradation. For instance, acid-catalyzed exchange on dexamethasone might proceed at room temperature over 48 hours to achieve high incorporation. nih.gov

Workup Procedure: After the exchange reactions, it is critical to remove any residual labile deuterium atoms. This is typically achieved by re-dissolving the product in a protic, non-deuterated solvent (like H₂O or CH₃OH) and then removing the solvent. This "back-exchange" step ensures that deuterium atoms are only present at the desired, stable C-D bonds.

Advanced Purification Techniques for Isotopic Purity Enhancement

After synthesis, the crude product is a mixture containing the desired this compound, partially deuterated analogues, and non-deuterated starting material. Achieving high isotopic and chemical purity (often >98%) is essential for its use as an internal standard.

Preparative Chromatographic Separations (e.g., High-Performance Liquid Chromatography)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating the target deuterated compound from closely related impurities.

Stationary Phase: Reversed-phase columns, particularly those with C18 (octadecylsilane) bonded silica, are commonly used for steroid purification. These columns separate compounds based on their hydrophobicity.

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of all components. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution. sielc.com

Scaling and Loading: The analytical HPLC method is first developed and then scaled up to a preparative scale. This involves using a larger column diameter and higher flow rates. The sample is dissolved in a minimal amount of solvent and injected onto the column. The amount of sample loaded is carefully optimized to avoid column overloading, which would compromise separation efficiency. Fractions are collected as they elute from the column, and those containing the pure product are combined.

A summary of typical preparative HPLC parameters is provided below:

| Parameter | Typical Value/Condition |

| Column | C18, 5-10 µm particle size |

| Column Dimensions | 20-50 mm (ID) x 150-250 mm (Length) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 20-100 mL/min |

| Detection | UV at ~240 nm |

Recrystallization and Solvent Selection for Refinement of Deuterated Steroid Analogs

Recrystallization is a fundamental purification technique used to refine the solid product obtained after chromatography. It relies on the difference in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.

Solvent Selection: The ideal solvent is one in which Dexamethasone-d4 is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities, conversely, should either be very soluble or insoluble at all temperatures. For dexamethasone, polar solvents like methanol and acetone have been shown to be effective. researchgate.net A two-solvent system, such as methanol/water, can also be used, where the compound is dissolved in the "good" solvent (methanol) and the "bad" solvent (water) is added to induce precipitation. nih.gov

Procedure: The purified solid from HPLC is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. This slow cooling promotes the formation of large, well-defined crystals, excluding impurities from the crystal lattice. Once crystallization is complete, the pure crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum. nih.gov The efficiency of recrystallization depends heavily on the careful choice of solvent and cooling conditions. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C22H29FO5 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4-,12+,15-,16-,17-,19-,20-,21-,22-/m0 |

InChI Key |

UREBDLICKHMUKA-PGAPDQGBSA-N |

Isomeric SMILES |

[H][C@@]1(C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O)C)[2H] |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |

Origin of Product |

United States |

Analytical Characterization and Isotopic Purity Assessment of Dexamethasone 4,6|a,21,21 D4

Verification of Deuterium (B1214612) Incorporation and Site-Specificity

Confirmation of the successful and specific incorporation of deuterium atoms at the intended positions within the dexamethasone (B1670325) molecule is a critical first step in its validation as an analytical standard. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, each providing complementary information to build a comprehensive profile of the labeled compound.

Mass Spectrometry (MS) for Isotopic Enrichment and Distribution Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and assessing the level of isotopic enrichment. By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be readily determined.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For Dexamethasone-4,6|A,21,21-d4, the theoretical exact mass can be calculated based on its chemical formula, C22H25D4FO5.

| Property | Value |

| Chemical Formula | C22H25D4FO5 |

| Theoretical Monoisotopic Mass | 396.2250 g/mol |

This table presents the chemical formula and theoretical monoisotopic mass of this compound.

Furthermore, the high resolving power of HRMS can reveal the isotopic fine structure of the molecular ion peak. The presence of naturally occurring heavier isotopes of carbon (¹³C) and oxygen (¹⁸O) results in a characteristic isotopic pattern. For this compound, the mass spectrum would show a prominent peak for the monoisotopic mass (M) and smaller peaks at M+1, M+2, etc., corresponding to molecules containing these heavier isotopes. The observed isotopic distribution can be compared to the theoretically predicted pattern for C22H25D4FO5, providing further evidence for the correct elemental composition and isotopic enrichment.

Tandem mass spectrometry (MS/MS) is a technique used to fragment ions in the mass spectrometer to gain structural information. In the context of this compound, MS/MS is crucial for localizing the deuterium atoms to the specific positions of the molecule as indicated by its name.

In a typical LC-MS/MS experiment, the protonated molecule of this compound, [M+H]+, with a mass-to-charge ratio (m/z) of approximately 397, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. By comparing the fragmentation pattern of the deuterated compound to that of non-deuterated dexamethasone, the location of the deuterium labels can be inferred.

A known fragmentation pathway of dexamethasone involves the neutral loss of water (H2O) and formaldehyde (B43269) (CH2O). For this compound, the observation of specific mass shifts in the fragment ions confirms the location of the deuterium atoms. For example, a common transition monitored for the quantification of dexamethasone is the loss of HF and the C17 side chain. For the deuterated analog, a key mass transition is from the precursor ion at m/z 397 to a product ion at m/z 377. mmu.ac.uk This corresponds to the loss of a 20 Da fragment, consistent with the loss of HF.

The fragmentation of the C17 side chain, which contains two deuterium atoms at the C21 position in this compound, would also be expected to show a corresponding mass shift in the fragment ions. For instance, the base ion peak in the MS/MS spectrum of unlabeled dexamethasone is often observed at m/z 373, corresponding to the loss of the C17 side chain. researchgate.net For the d4-labeled compound, a fragment ion at a higher m/z would be expected if the deuterium atoms at C21 are retained in that fragment. Conversely, fragments resulting from the loss of the deuterated side chain would show a different mass.

| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation |

| 397 | 377 | Loss of HF from the protonated molecule |

This table shows a key mass transition observed in the tandem mass spectrum of this compound, which helps to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Confirmation

Proton NMR (¹H NMR) is a complementary and more commonly used technique that can indirectly confirm the site of deuteration by demonstrating the absence of proton signals at the labeled positions. The ¹H NMR spectrum of this compound would be compared to the spectrum of non-deuterated dexamethasone.

In the ¹H NMR spectrum of dexamethasone, specific signals correspond to the protons at the C4, C6, and C21 positions. For this compound, the signals corresponding to the protons at these positions would be significantly diminished or absent, depending on the isotopic purity.

This table illustrates the expected changes in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart, confirming the sites of deuteration.

The disappearance of these specific proton signals, in conjunction with the mass spectrometry data, provides conclusive evidence for the site-specific incorporation of deuterium in the this compound molecule.

Carbon-13 NMR (13C NMR) for Isotopic Shift Analysis on Adjacent Carbons

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for confirming the positions of isotopic labels. The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) induces small but measurable upfield shifts in the resonance of the directly attached carbon (a one-bond isotope effect, ¹ΔC(D)) and adjacent carbons (a two-bond isotope effect, ²ΔC(D), and a three-bond isotope effect, ³ΔC(D)). huji.ac.ilrsc.org These shifts are a consequence of the lower zero-point energy and shorter average bond length of the C-D bond compared to the C-H bond. nih.gov

In this compound, deuterium is incorporated at positions 4, 6, and 21. Therefore, the 13C NMR spectrum is expected to show isotopic shifts for the carbons at and near these positions compared to the unlabeled dexamethasone spectrum. rsc.orgsci-hub.runih.gov

Deuterium at C4: The signal for C4 will be significantly affected. Additionally, two-bond isotope effects would cause upfield shifts for the adjacent C3 and C5 carbons. A smaller three-bond effect might be observed for C2 and C10.

Deuterium at C6: The C6 carbon signal will show an isotopic shift, along with its neighbors C5 and C7 (two-bond effects).

Deuterium at C21: The C21 signal will be directly impacted. A significant two-bond isotope effect is expected for the C20 carbonyl carbon, which is a valuable diagnostic marker for confirming deuteration at this position.

The magnitude of these shifts is typically in the range of 0.1 ppm for two-bond effects and can be smaller for three-bond effects. huji.ac.il By comparing the 13C NMR spectrum of this compound with that of an unlabeled dexamethasone reference standard, the precise locations of deuteration can be unequivocally confirmed.

Table 1: Predicted 13C NMR Isotopic Shifts in this compound Chemical shifts for unlabeled Dexamethasone are approximate and based on published data. The predicted effect describes the expected upfield shift upon deuteration.

| Carbon Position | Unlabeled Dexamethasone Chemical Shift (ppm, approx.) nih.gov | Deuterated Position(s) | Predicted Isotopic Effect |

| C3 | 204.4 | - | Two-bond from C4-D |

| C4 | 123.7 | 4 | One-bond (signal may be attenuated or absent) |

| C5 | 170.8 | - | Two-bond from C4-D and C6-D |

| C6 | 33.3 | 6 | One-bond (signal may be attenuated or absent) |

| C7 | 31.9 | - | Two-bond from C6-D |

| C20 | 210.1 | - | Two-bond from C21-D₂ |

| C21 | 68.8 | 21 | One-bond (signal may be attenuated or absent) |

Chemical Purity and Impurity Profiling Methodologies

Liquid Chromatography (LC) Coupled with Various Detection Modalities (e.g., UV-Vis, Evaporative Light Scattering Detector)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for assessing the chemical purity of this compound. edu.krdsciencescholar.us These methods separate the main compound from any related substances, including synthesis precursors, degradation products, and isomers. nih.govsepscience.com

UV-Vis Detection: Dexamethasone possesses a strong chromophore—the α,β-unsaturated ketone in the A-ring—which allows for sensitive detection using UV-Vis spectrophotometry, typically around 240 nm. shimadzu.comsielc.com Reversed-phase HPLC methods, often using C18 columns with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, are standard. sepscience.com Gradient elution is commonly employed to resolve impurities with a wide range of polarities. edu.krd The United States Pharmacopeia (USP) provides a detailed monograph for dexamethasone analysis that specifies HPLC conditions for assay and organic impurity profiling, identifying potential impurities such as betamethasone (B1666872), desoximetasone, and dexamethasone acetate. shimadzu.com

Table 2: Common Impurities in Dexamethasone and LC Detection Method

| Compound Name | Impurity Type | Typical Detection Method |

| Betamethasone | Diastereomer | HPLC-UV |

| Dexamethasone Acetate | Related Substance | HPLC-UV |

| Desoximetasone | Related Substance | HPLC-UV |

| 17-oxo Dexamethasone | Degradation Product | HPLC-UV |

| Non-chromophoric starting materials | Process Impurity | HPLC-ELSD |

Gas Chromatography (GC) for Volatile Component Analysis (if applicable)

Gas Chromatography (GC) is the standard method for the analysis of volatile organic compounds, which may be present as residual solvents from the synthesis and purification processes of the active pharmaceutical ingredient (API). mdpi.comthermofisher.com Regulatory guidelines, such as ICH Q3C and USP <467>, mandate the control of these residual solvents based on their toxicity. thermofisher.comchromatographyonline.com

For a non-volatile compound like this compound, the preferred technique is headspace GC (HS-GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). shimadzu.com In this method, the sample is dissolved in a high-boiling solvent (e.g., DMSO or DMF), sealed in a vial, and heated. thermofisher.com This drives the volatile solvents into the headspace (the gas phase above the sample), which is then injected into the GC system. This process prevents the non-volatile API from contaminating the GC column. The method can be validated to be specific, sensitive, and accurate for a wide range of solvents that might be used during manufacturing. scient.ro

Stereochemical Analysis of this compound

Dexamethasone has seven stereocenters, leading to the possibility of numerous stereoisomers. Ensuring the correct stereochemistry is critical, as different stereoisomers can have vastly different biological activities.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment (if relevant to the specific deuterated analog)

Chiral chromatography is a powerful variant of HPLC used to separate stereoisomers. For this compound, the most relevant stereochemical impurity is its C16 epimer, betamethasone. Dexamethasone is the 16α-methyl isomer, while betamethasone is the 16β-methyl isomer. As these are diastereomers, their separation is essential to confirm stereochemical purity.

Studies have shown that dexamethasone and betamethasone can be successfully resolved using chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like amylose (B160209) and cellulose. researchgate.netnih.govresearchgate.net These separations are typically achieved using reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS), which provides the high sensitivity needed to detect trace levels of the undesired epimer. nih.gov The optimization of the mobile phase, including the organic modifier and additives, is crucial for achieving baseline separation. nih.gov This methodology is directly applicable to assess the diastereomeric purity of this compound.

Table 3: Example Conditions for Chiral Separation of Dexamethasone and Betamethasone Based on published methodologies. researchgate.netnih.gov

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase Chiral HPLC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux i-Cellulose-5) |

| Mobile Phase | Acetonitrile/Water with additives (e.g., formic acid) |

| Detection | High-Resolution Mass Spectrometry (HRMS) |

| Outcome | Baseline separation of dexamethasone and betamethasone epimers |

Spectroscopic Techniques (e.g., Circular Dichroism) for Stereoisomer Differentiation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is highly sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule.

The dexamethasone structure contains the α,β-unsaturated ketone chromophore in the A-ring, which gives rise to characteristic CD signals. The sign and intensity of these signals (known as Cotton effects) are directly related to the molecule's absolute configuration and conformation. Any change in the stereochemistry, such as epimerization at C16 to form betamethasone, would alter the spatial arrangement of groups relative to the chromophore, leading to a different CD spectrum.

Applications of Dexamethasone 4,6|a,21,21 D4 in Quantitative Bioanalytical Method Development

Dexamethasone-4,6|A,21,21-d4 as an Internal Standard in Advanced Mass Spectrometry-Based Quantification

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard for dexamethasone (B1670325), ensuring high accuracy and precision in complex biological matrices. nih.govdergipark.org.tr

The fundamental principle behind using a SIL-IS like this compound is that it behaves nearly identically to the unlabeled analyte (dexamethasone) during sample preparation, chromatography, and ionization. Since deuterium (B1214612) atoms replace hydrogen atoms, the chemical and physical properties are very similar, but the mass is different. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Practical advantages include:

Compensation for Sample Variability: A SIL-IS corrects for variations that can occur during sample extraction, handling, and injection. Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS.

Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. Because the SIL-IS co-elutes with the analyte and has the same chemical properties, it is affected by the matrix in the same way. By calculating the ratio of the analyte's response to the internal standard's response, these effects are normalized, leading to more accurate quantification.

Developing a robust LC-MS/MS method requires careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters.

Liquid Chromatography: The goal is to achieve a sharp, symmetrical peak for dexamethasone, well-separated from other matrix components. This is typically accomplished using a reversed-phase column, such as a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent (like acetonitrile) and an aqueous solution containing a modifier (like formic acid) to ensure efficient protonation of the analyte. researchgate.netbohrium.com A gradient or isocratic elution can be used, with total run times often kept short (e.g., 3.5 minutes) for high throughput. nih.gov

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor ion to product ion transition. For dexamethasone, a common transition is m/z 393.2 → 355.3. researchgate.net The corresponding transition for this compound would be shifted by 4 mass units (m/z 397.2 → 359.3), reflecting the four deuterium atoms. Optimization involves selecting the most abundant and stable ion transitions and optimizing parameters like collision energy and declustering potential to maximize signal intensity.

| Parameter | Typical Condition |

| LC Column | Reversed-phase C18 (e.g., 50mm x 4.6mm) researchgate.netbohrium.com |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid researchgate.netbohrium.com |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.2 - 0.5 mL/min researchgate.netbohrium.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Dexamethasone Transition | m/z 393.2 → 355.3 researchgate.net |

| Dexamethasone-d4 Transition | m/z 397.2 → 359.3 (inferred) |

The primary strategy for compensating for matrix effects is the use of this compound itself. As the SIL-IS co-elutes and ionizes with the same efficiency as the unlabeled dexamethasone, any suppression or enhancement of the signal caused by co-eluting matrix components will affect both compounds proportionally. The ratio of their peak areas remains constant, ensuring that the calculated concentration of dexamethasone is unaffected by these interferences. This approach significantly enhances the robustness of the method, making it reliable across different sample lots and patient populations, which may have varying matrix compositions.

Method Validation for this compound in Biological Matrices for Research Applications

Before a bioanalytical method can be used for research, it must undergo rigorous validation to demonstrate its reliability. This involves assessing several key parameters in the actual biological matrix of interest, such as in vitro assay samples or ex vivo tissue homogenates.

Method validation studies for dexamethasone quantification using this compound as an internal standard have consistently demonstrated excellent performance.

Linearity: The method shows a linear relationship between the concentration of the analyte and the instrument response over a defined range. For example, one study established a linear dynamic range of 0.5–20 µg/L for dexamethasone. dergipark.org.trdergipark.org.tr Other methods have shown linearity from 2 to 600 ng/mL. nih.gov Correlation coefficients (r²) are typically greater than 0.99. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Validation guidelines typically require accuracy to be within ±15% (20% at the lower limit of quantification) and precision (expressed as the coefficient of variation, CV%) to be no more than 15% (20% at the LLOQ). nih.gov Studies using deuterated dexamethasone internal standards have met these criteria comfortably.

Table of Representative Method Validation Data

| Parameter | Concentration Level | Acceptance Criteria | Reported Value |

|---|---|---|---|

| Intra-day Precision (CV%) | Low, Medium, High | ≤15% | 1.5% - 13.3% dergipark.org.trresearchgate.net |

| Inter-day Precision (CV%) | Low, Medium, High | ≤15% | 1.5% - 11.1% dergipark.org.trresearchgate.net |

| Accuracy (% Bias or % Recovery) | Low, Medium, High | Within 85-115% | 91.6% - 113.0% dergipark.org.trdergipark.org.tr |

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The Lower Limit of Detection (LOD) is the lowest concentration that can be detected but not necessarily quantified accurately. For trace analysis, a low LLOQ is crucial.

LC-MS/MS methods for dexamethasone utilizing a deuterated internal standard achieve high sensitivity. Reported LLOQs vary depending on the specific method and instrumentation but are suitable for a wide range of research applications.

Examples of Reported LLOQs for Dexamethasone:

Investigation of Isotopic Effects in Dexamethasone 4,6|a,21,21 D4: Molecular and Mechanistic Perspectives

Kinetic Isotope Effects (KIE) in Enzymatic Reactions Involving Dexamethasone (B1670325)

The study of kinetic isotope effects (KIE) provides profound insights into the mechanisms of enzyme-catalyzed reactions. By comparing the reaction rates of the standard, light isotopologue (containing hydrogen) with a heavy, deuterated isotopologue like Dexamethasone-4,6|A,21,21-d4, researchers can identify bond-breaking events in the rate-determining step of a reaction.

Theoretical Framework for Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the lighter isotopologue (kL) to that of the heavier isotopologue (kH).

Primary Kinetic Isotope Effects (PKIE) A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. slideshare.netdifferencebetween.com The difference in reaction rates stems from the difference in the zero-point vibrational energies of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. A C-D bond has a lower zero-point energy due to the greater mass of deuterium (B1214612), and therefore requires more energy to be broken. gmu.edu This typically results in a slower reaction rate for the deuterated compound, leading to a "normal" KIE where kH/kD > 1. gmu.edu The magnitude of the primary KIE can provide information about the transition state of the reaction.

Secondary Kinetic Isotope Effects (SKIE) A secondary KIE is observed when the isotopic substitution occurs at a position that is not directly involved in bond breaking or formation during the rate-determining step. slideshare.netdifferencebetween.com These effects are generally smaller than primary KIEs and arise from changes in hybridization or steric environment between the reactant and the transition state. gmu.edu

α-Secondary KIEs occur when the isotope is on an atom adjacent to the reacting center.

β-Secondary KIEs involve isotopic substitution on an atom two bonds away. Secondary KIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing clues about changes in the vibrational environment of the substituted position as the reaction proceeds to the transition state. gmu.edu

Experimental Design for KIE Measurement in In Vitro Enzyme Systems (e.g., Cytochrome P450 monooxygenases)

The metabolism of dexamethasone is primarily carried out by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes hydroxylation reactions. nih.govdrugbank.com A common metabolic pathway is the hydroxylation at the C-6 position. nih.govdrugbank.comresearchgate.net The deuteration in this compound at the C-6 position makes it an ideal candidate for studying the KIE of this specific metabolic process.

A typical experimental design to measure the KIE in an in vitro system with human liver microsomes (a source of CYP3A4) would involve the following steps:

Incubation: A mixture of equimolar amounts of unlabeled dexamethasone and this compound is incubated with human liver microsomes and an NADPH-generating system to initiate the enzymatic reaction.

Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points and the reaction is quenched. researchgate.net

Sample Analysis: The samples are analyzed using liquid chromatography-mass spectrometry (LC-MS) to separate the parent compounds from their metabolites (e.g., 6-hydroxy-dexamethasone). researchgate.net The relative amounts of the remaining deuterated and non-deuterated substrates, as well as the formed metabolites, are quantified. umd.edu

KIE Calculation: The KIE is determined by comparing the rate of disappearance of dexamethasone to that of this compound, or the rate of formation of their respective hydroxylated products. Competitive methods, where both substrates are present in the same reaction, are often preferred as they minimize experimental errors. nih.gov

Table 1: Hypothetical Experimental Parameters for KIE Measurement of Dexamethasone Metabolism

| Parameter | Value/Condition | Rationale |

| Enzyme Source | Human Liver Microsomes | Provides a biologically relevant source of CYP3A4 and other metabolizing enzymes. drugbank.com |

| Substrates | Dexamethasone, this compound | Equimolar concentrations for a competitive KIE experiment. |

| Cofactor | NADPH-generating system | Essential for the catalytic activity of Cytochrome P450 enzymes. mdpi.com |

| Incubation Time | 0, 5, 15, 30, 60 minutes | To establish a time course for substrate depletion and product formation. |

| Analysis Method | LC-MS/MS | Allows for sensitive and specific quantification of parent drugs and their metabolites. researchgate.net |

| Temperature | 37°C | Optimal temperature for human enzymatic reactions. |

Interpretation of KIE Data for Elucidating Rate-Limiting Steps and Reaction Mechanisms

The interpretation of KIE data from the metabolism of this compound can reveal crucial details about the enzymatic mechanism of CYP3A4.

A large, normal primary KIE (kH/kD > 2) for the formation of 6-hydroxy-dexamethasone would strongly suggest that the cleavage of the C-H bond at the C-6 position is the rate-limiting step of the hydroxylation reaction. nih.govnih.gov This is consistent with a mechanism involving hydrogen atom abstraction by the highly reactive oxygen species of the P450 enzyme. nih.gov

The deuteration at positions C-4, C-21, and in the A-ring, which are not the primary sites of hydroxylation, would be expected to produce secondary KIEs . These values would likely be small, but could provide information about conformational changes or changes in hybridization at these positions during the binding process or the transition state of the reaction.

Table 2: Hypothetical KIE Data for Dexamethasone Metabolism by CYP3A4

| Metabolic Reaction | Isotopic Position | Observed KIE (kH/kD) | Interpretation |

| 6-Hydroxylation | C-6 | 4.5 | C-H bond cleavage is the primary rate-limiting step. |

| Side-chain cleavage | C-21 | 1.1 | C-H bond cleavage at this position is not rate-limiting. |

| Overall Depletion | C-4, A-ring | 1.05 | Minor secondary isotope effect, suggesting small conformational changes upon binding or during the reaction. |

Influence of Deuteration on Molecular Interactions and Binding Dynamics

Deuterium substitution can also influence non-covalent interactions, such as those involved in drug-receptor binding. These effects, known as Isotope Effects on Binding (IEB), are typically smaller than KIEs but can provide valuable information about the nature of the binding pocket and the stability of the ligand-protein complex.

Receptor Binding Affinity Studies Using Deuterated Dexamethasone Analogs (in vitro models)

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR). nih.gov The affinity of this compound for the GR can be compared to that of unlabeled dexamethasone using in vitro receptor binding assays. A common method is a competitive binding assay using a radiolabeled ligand.

In such an assay, a constant concentration of radiolabeled dexamethasone and the GR is incubated with varying concentrations of either unlabeled dexamethasone or this compound. The ability of each compound to displace the radiolabeled ligand is measured, and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined. A comparison of the Ki values for the deuterated and non-deuterated compounds reveals any isotopic effect on binding affinity.

Investigation of Isotopic Effects on Ligand-Protein Complex Stability and Conformation

The stability of the ligand-protein complex can be influenced by isotopic substitution. researchgate.net Techniques such as isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), for both dexamethasone and its deuterated analog.

Table 3: Hypothetical Thermodynamic Binding Parameters for Dexamethasone Analogs to the Glucocorticoid Receptor

| Compound | Binding Affinity (Kd, nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Dexamethasone | 5.0 | -11.3 | -7.5 | -3.8 |

| This compound | 4.8 | -11.4 | -7.8 | -3.6 |

This hypothetical data suggests a slightly tighter binding (lower Kd) for the deuterated analog, driven by a more favorable enthalpic contribution, potentially due to altered van der Waals contacts or hydrogen bonding within the binding pocket.

Deuterium Isotope Effects on Hydrogen Bonding and Non-Covalent Interactions

The replacement of hydrogen with deuterium at specific positions within the dexamethasone scaffold—namely at carbons 4, 6, and 21—alters the vibrational properties of the C-H bonds, which in turn influences the strength and nature of intermolecular forces, particularly hydrogen bonds.

Spectroscopic Analysis of Deuteration-Induced Changes in Intermolecular Forces

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the subtle changes in molecular structure and bonding that arise from isotopic substitution.

In FTIR spectroscopy, the substitution of hydrogen with the heavier deuterium atom leads to a predictable shift in the vibrational frequency of the corresponding bond to a lower wavenumber (red shift). This is a direct consequence of the increased mass of deuterium. For this compound, the C-D stretching vibrations will appear at significantly lower frequencies compared to the C-H stretching vibrations in unlabeled dexamethasone. These shifts can provide valuable information about the involvement of these specific C-H(D) groups in hydrogen bonding. A C-H bond involved in a hydrogen bond will have a different vibrational frequency compared to a free C-H bond. By comparing the spectra of the deuterated and non-deuterated compounds, changes in the strength of these interactions can be inferred.

NMR spectroscopy provides another avenue to observe the effects of deuteration. The chemical shift of a nucleus is sensitive to its electronic environment. Isotope shifts, though small, are observable changes in chemical shifts between isotopomers. huji.ac.il For this compound, the substitution of protons with deuterons will lead to small but measurable changes in the ¹³C NMR chemical shifts of the carbon atoms directly bonded to deuterium, as well as those further away. One-bond isotope shifts from deuterium substitution can range from 0.2 to 1.5 ppm, while two-bond shifts are typically around 0.1 ppm. huji.ac.il These isotopic shifts can be indicative of changes in hyperconjugation and steric effects, which indirectly influence non-covalent interactions.

Table 1: Predicted Spectroscopic Shifts in this compound

| Spectroscopic Technique | Parameter | Expected Change upon Deuteration | Rationale |

| FTIR Spectroscopy | C-H Stretching Frequency | Decrease (Red Shift) | Increased mass of deuterium lowers the vibrational frequency. |

| O-H Stretching Frequency | Minor shifts may occur | Changes in intramolecular and intermolecular hydrogen bonding networks due to altered electronic effects from C-D bonds. | |

| NMR Spectroscopy | ¹³C Chemical Shift (at C4, C6, C21) | Upfield shift | Isotope effect due to the shorter average bond length of C-D compared to C-H. |

| ¹H Chemical Shift (adjacent protons) | Small upfield or downfield shifts | Changes in the local electronic environment and through-space interactions. |

This table is based on established principles of isotope effects in spectroscopy and provides a predictive framework in the absence of direct experimental data for this specific compound.

Implications for Molecular Recognition and Biological Activity at a Fundamental Level

The subtle alterations in hydrogen bonding and other non-covalent interactions induced by deuteration can have a cascading effect on how this compound interacts with its biological targets, such as the glucocorticoid receptor. rcsb.org Molecular recognition is a highly specific process governed by a delicate balance of intermolecular forces.

Table 2: Potential Fundamental Implications of Deuteration on Molecular Interactions

| Interaction Type | Potential Effect of Deuteration | Fundamental Implication |

| Hydrogen Bonding | Altered bond strength and geometry | Modified binding affinity and specificity for the glucocorticoid receptor. |

| Van der Waals Interactions | Minor changes in molecular shape and polarizability | Subtle adjustments in the overall fit and complementarity with the receptor binding site. |

| Hydrophobic Interactions | Negligible direct effect | Indirect effects may arise from conformational changes induced by altered hydrogen bonding. |

This table outlines the potential consequences of the observed and predicted spectroscopic changes on the fundamental aspects of molecular recognition.

Application in In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro models are essential for the early assessment of a drug's metabolic fate. They provide a controlled environment to study biotransformation reactions, identify key metabolites, and estimate metabolic clearance. The use of deuterated dexamethasone in these systems significantly enhances the clarity and accuracy of such investigations.

Use of Deuterated Dexamethasone in Hepatic Microsomal and Hepatocyte Incubation Systems for Metabolite Profiling

Hepatic microsomes and hepatocytes are the gold-standard in vitro systems for studying drug metabolism because they contain the primary enzymes responsible for biotransformation, particularly the cytochrome P450 (CYP) family. irispublishers.com When this compound is incubated with these systems, it undergoes the same enzymatic processes as its unlabeled counterpart.

Research on unlabeled dexamethasone has established that its primary metabolic pathways are hydroxylation and side-chain cleavage, primarily mediated by the CYP3A4 enzyme. irispublishers.comnih.gov The major metabolites identified are 6β-hydroxydexamethasone and a minor 6α-hydroxydexamethasone, alongside side-chain cleaved products. nih.govresearchgate.net

By using this compound as the substrate, researchers can unequivocally identify these metabolites in complex biological matrices. Each metabolite formed retains the deuterium labels, resulting in a distinct mass shift that is readily detectable by mass spectrometry. For example, a hydroxylation reaction would add 16 Da to the mass of the deuterated parent compound, creating a unique m/z (mass-to-charge ratio) signature for the deuterated metabolite that cannot be confused with other compounds in the sample.

Table 1: Expected Metabolites of this compound in Hepatic Incubations This table illustrates the expected mass shifts for major metabolites based on known metabolic pathways of dexamethasone.

| Compound | Chemical Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (Deuterated, d4) | Metabolic Reaction | Expected Metabolite (Deuterated) | Expected Mass of Metabolite (Deuterated) |

|---|---|---|---|---|---|---|

| Dexamethasone | C₂₂H₂₉FO₅ | 392.1999 | 396.2250 | - | Dexamethasone-d4 (Parent) | 396.2250 |

| 6β-Hydroxydexamethasone | C₂₂H₂₉FO₆ | 408.1948 | 412.2199 | Hydroxylation | 6β-Hydroxydexamethasone-d4 | 412.2199 |

| 6α-Hydroxydexamethasone | C₂₂H₂₉FO₆ | 408.1948 | 412.2199 | Hydroxylation | 6α-Hydroxydexamethasone-d4 | 412.2199 |

| 9α-Fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione | C₂₀H₂₅FO₃ | 332.1788 | 334.1913 | Side-Chain Cleavage | Side-Chain Cleaved Metabolite-d2 | 334.1913 |

Investigation of Metabolic Pathways Using Recombinant Enzyme Systems with Dexamethasone-d4 as a Substrate

To pinpoint which specific enzyme is responsible for a particular metabolic reaction, researchers utilize recombinant enzyme systems. These systems consist of individual drug-metabolizing enzymes, such as specific CYP isoforms, expressed in a controlled cellular environment (e.g., insect cells). researchgate.net This approach eliminates the complexity of the microsomal environment, which contains dozens of different enzymes.

Given that CYP3A4 is the primary enzyme responsible for dexamethasone metabolism, incubating this compound with recombinant human CYP3A4 would be expected to yield deuterated 6β-hydroxydexamethasone and 6α-hydroxydexamethasone as the main products. irispublishers.comnih.gov The absence of these metabolites when incubated with other recombinant CYP enzymes (e.g., CYP2C9, CYP2D6) would confirm the specific role of CYP3A4 in the 6-hydroxylation pathway of dexamethasone. This high degree of specificity is crucial for predicting potential drug-drug interactions where co-administered drugs might inhibit or induce the same enzyme.

Advantages of Stable Isotope Tracers for Differentiating Endogenous Compounds from Metabolites

One of the most significant challenges in steroid metabolism research is distinguishing exogenous drug metabolites from the vast pool of structurally similar endogenous steroids. The human body naturally produces numerous steroid hormones (e.g., cortisol, corticosterone) that can generate signals in analytical instruments that overlap with or interfere with the detection of drug metabolites.

Using this compound elegantly overcomes this problem. The four-dalton mass increase provided by the deuterium atoms serves as a clear and unambiguous flag. When analyzing a sample, researchers can specifically search for compounds that exhibit this unique mass signature. Any detected molecule with the d4-label (or a fragment thereof) can be confidently identified as originating from the administered drug, thereby eliminating false positives from endogenous sources. This method is far safer than using radiolabeled compounds (like tritium-labeled dexamethasone) and provides cleaner, more specific data for metabolic pathway analysis. drugbank.com

Identification and Structural Characterization of Dexamethasone Metabolites Using Deuterated Probes

Once in vitro incubations are complete, the next critical step is the analytical identification and structural confirmation of the metabolites formed. The unique properties of this compound are particularly advantageous when coupled with modern analytical techniques.

Advanced Mass Spectrometry Techniques (e.g., LC-HRMS/MS) for Metabolite Discovery

Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is a powerful technique for metabolite discovery. It combines the separation capabilities of liquid chromatography with the high mass accuracy and fragmentation ability of tandem mass spectrometry.

When analyzing samples containing metabolites of this compound, LC-HRMS/MS is used in a systematic workflow:

Parent Mass Search: The instrument first scans for the exact mass of the deuterated parent drug (m/z 397.23 for [M+H]⁺).

Metabolite Prediction: Software is used to predict the masses of potential metabolites by adding the mass shifts of common biotransformations (e.g., +15.99 Da for hydroxylation, +13.98 Da for demethylation) to the parent mass.

Isotope Pattern Filtering: The key step is filtering the data to find mass signals that exhibit the characteristic isotopic pattern of the deuterated drug and its metabolites. The mass spectrometer can distinguish the unique "doublet" peaks created by the unlabeled and labeled fragments, confirming the metabolite's origin.

Tandem MS (MS/MS) Fragmentation: Once a potential metabolite is detected, it is isolated and fragmented to produce a unique MS/MS spectrum. By comparing the fragmentation pattern of a deuterated metabolite to that of its known unlabeled standard, its structure can be confirmed. researchgate.netfu-berlin.de For instance, a fragment that retains the deuterated portion of the molecule will have a mass shift of +4 Da compared to the corresponding fragment from unlabeled dexamethasone, aiding in the precise localization of the metabolic modification.

Table 2: Representative Ion Transitions for LC-MS/MS Analysis of Dexamethasone-d4 and its Hydroxylated Metabolite

| Compound | Mode | Parent Ion [M+H]⁺ (m/z) | Primary Fragment Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| Dexamethasone-d4 | Positive ESI | 397.2 | 377.2 | 12 |

| Hydroxydexamethasone-d4 | Positive ESI | 413.2 | 375.2 | 18 |

Chromatographic Separation Strategies for Isolation and Further Characterization of Metabolites

Before mass spectrometric analysis, the complex mixture from an in vitro incubation must be separated. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. For steroids like dexamethasone and its metabolites, reversed-phase chromatography is typically employed.

A common strategy involves using a C18 stationary phase column and a mobile phase gradient consisting of water and an organic solvent like acetonitrile or methanol. dshs-koeln.deresearchgate.net This setup separates compounds based on their polarity. Dexamethasone itself is relatively nonpolar, while its hydroxylated metabolites (e.g., 6α/β-hydroxydexamethasone) are more polar and will therefore elute earlier from the column.

This separation is critical for several reasons:

Isomer Resolution: It allows for the separation of isomeric metabolites, such as the 6α- and 6β-hydroxy epimers, which have identical masses but different spatial arrangements and may have different biological activities.

Ion Suppression Mitigation: It prevents co-eluting compounds from interfering with the ionization of the target analytes in the mass spectrometer source, ensuring more accurate detection and quantification.

Isolation for Further Study: For novel or significant metabolites, the chromatographic method can be scaled up to isolate sufficient quantities for further structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

The presence of deuterium in this compound has a negligible effect on its chromatographic retention time compared to the unlabeled version, meaning that established HPLC methods for dexamethasone can be readily adapted for studies involving its deuterated analogue. dshs-koeln.de

Advanced Research Applications and Future Directions for Dexamethasone 4,6|a,21,21 D4

Role in Pre-Clinical Drug Discovery and Development Research Programs

In the landscape of pre-clinical research, Dexamethasone-4,6|A,21,21-d4 serves as a critical component in the evaluation and optimization of new chemical entities. Its applications span from refining the metabolic properties of drug candidates to ensuring the accurate characterization of their behavior in biological systems.

Application in Lead Optimization Strategies for Enhancing Metabolic Stability in Research Models

The process of lead optimization in drug discovery often involves modifying a promising compound to improve its pharmacokinetic profile, including its metabolic stability. nih.govjuniperpublishers.com Deuteration, the selective replacement of hydrogen with deuterium (B1214612), is an effective strategy in this regard. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond. nih.gov This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can lead to a longer biological half-life and enhanced metabolic stability of a drug candidate. juniperpublishers.com

By studying the metabolism of deuterated compounds like this compound, researchers can gain insights into how to strategically apply deuteration to new drug candidates to block or slow down metabolism at specific "soft spots" that are vulnerable to enzymatic degradation. hyphadiscovery.com This approach can also lead to "metabolic shunting," where the metabolic pathway is altered, potentially reducing the formation of undesirable or toxic metabolites. juniperpublishers.com The insights gained from such studies are instrumental in designing new chemical entities with improved therapeutic profiles. eurekalert.org

| Parameter | Effect of Deuteration | Mechanism |

|---|---|---|

| Metabolic Rate | Decreased | Deuterium Kinetic Isotope Effect (DKIE) |

| Biological Half-life | Increased | Slower metabolic clearance |

| Metabolic Pathway | Altered (Metabolic Shunting) | Blocking of primary metabolic sites |

Use in Early-Stage Compound Characterization in in vivo Animal Models (non-human, pre-clinical focus)

Accurate characterization of a new drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental in pre-clinical development. researchgate.netnih.gov In these in vivo animal studies, this compound is widely used as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. researchgate.netnvkc.nl

The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis. nih.gov Because this compound is chemically identical to the analyte of interest (the non-deuterated drug being studied) but has a different mass, it can be added to biological samples at a known concentration. clearsynth.com This allows for the precise and accurate quantification of the drug candidate by correcting for variations in sample preparation, extraction efficiency, and instrument response. texilajournal.com The co-elution of the deuterated standard with the analyte helps to compensate for matrix effects, which are a common source of error in the analysis of complex biological samples like plasma and tissue homogenates. texilajournal.com This ensures the generation of reliable pharmacokinetic data, which is crucial for making informed decisions about the progression of a drug candidate.

Integration into Systems Biology and Omics Research Platforms

The fields of systems biology and "omics" aim to understand the complex interactions within biological systems. This compound, as a stable isotope-labeled compound, is a powerful tool in these research areas, enabling the tracing and quantification of metabolic processes.

Metabolomics and Fluxomics Studies Utilizing Dexamethasone-d4 as an Isotopic Tracer

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of the physiological state of a biological system. semanticscholar.orgfrontiersin.orgnih.gov When combined with stable isotope tracers like this compound, metabolomics can be extended to fluxomics, which is the study of metabolic reaction rates. nih.gov

In such studies, the deuterated compound is introduced into a biological system, and its metabolic fate is tracked over time. nih.gov By analyzing the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can elucidate metabolic pathways and quantify the flux through these pathways. nih.gov This approach provides a dynamic view of metabolism that is not possible with conventional metabolomics. nih.gov While this compound is often used as an internal standard, its role as a tracer can provide valuable information on the metabolic pathways of glucocorticoids and their influence on the broader metabolome.

| Omics Field | Application of this compound | Information Gained |

|---|---|---|

| Metabolomics | Internal Standard | Accurate quantification of metabolites |

| Fluxomics | Isotopic Tracer | Measurement of metabolic reaction rates |

High-Resolution Imaging Mass Spectrometry Applications for Spatially Resolved Compound Distribution in Research Samples

Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section without the need for labeling with fluorescent or radioactive probes. eurisotop.com Techniques such as Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are at the forefront of this field. nih.gov

The use of deuterated compounds like this compound has significant potential in IMS applications. musechem.com By administering the deuterated compound to a research animal, its distribution within specific tissues and even subcellular compartments can be mapped with high spatial resolution. This can provide crucial information about drug targeting and tissue penetration. A recent study utilized spatial metabolomics with DESI mass spectrometry imaging to investigate the effects of dexamethasone (B1670325) in a juvenile rat model of pediatric pneumonia, highlighting the utility of this approach in understanding the localized action of the drug. nih.gov The use of a deuterated form like this compound in such studies would allow for unambiguous differentiation from endogenous molecules, thereby enhancing the clarity and accuracy of the resulting images.

Development of Novel Analytical Methodologies Facilitated by Deuterated Standards

The availability of high-purity deuterated standards such as this compound has been a catalyst for the development of more sensitive, specific, and robust analytical methods. nih.gov Their role extends beyond routine analysis to enabling new analytical capabilities.

The use of deuterated internal standards is a cornerstone of modern quantitative mass spectrometry. clearsynth.com They are essential for validating analytical methods according to stringent regulatory guidelines. nih.gov By mimicking the behavior of the analyte during sample processing and analysis, they ensure the accuracy and precision of the results. texilajournal.com This is particularly important in complex matrices where ion suppression or enhancement can significantly affect the analytical signal. texilajournal.com

Computational Chemistry and Molecular Modeling of Deuterated Steroids

Computational methods provide powerful insights into the molecular-level effects of isotopic substitution, helping to explain and predict the behavior of deuterated compounds like this compound.

The replacement of hydrogen with deuterium increases the mass of the atom, which in turn strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. This is particularly relevant for drug metabolism, as many enzymatic reactions, such as those mediated by cytochrome P450 enzymes, involve C-H bond breaking. researchgate.net

Quantum mechanical (QM) calculations can be used to model the vibrational frequencies of C-H and C-D bonds and compute the energy of the transition state for a given reaction. By comparing these calculations for the deuterated and non-deuterated molecules, scientists can predict the magnitude of the KIE. This information is valuable for understanding how deuteration at specific positions in this compound might alter its metabolic profile, potentially slowing its breakdown and prolonging its activity.

| Computational Method | Application to Deuterated Steroids | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculates the electronic structure and vibrational frequencies of C-H vs. C-D bonds. | Predicts changes in bond strength and stability upon deuteration. |

| Transition State Theory | Models the energy barrier for a chemical reaction (e.g., metabolic oxidation). | Quantifies the kinetic isotope effect (KIE) to predict changes in reaction rates. researchgate.net |

| Ab Initio Calculations | Provides highly accurate energy calculations for small molecular systems from first principles. | Offers a fundamental understanding of how isotopic substitution affects molecular properties. |

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can provide a detailed picture of how a ligand like dexamethasone interacts with its biological target, such as the glucocorticoid receptor (GR). um.ac.irnih.gov

| MD Simulation Parameter | Purpose | Potential Finding for Dexamethasone-d4 |

|---|---|---|

| Binding Energy Calculation | Estimates the strength of the interaction between the ligand and the protein. | Determine if deuteration leads to a stronger or weaker binding affinity. nih.gov |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of a ligand's position over time, indicating stability in the binding pocket. um.ac.ir | Assess if the deuterated ligand is more or less stable in the receptor's active site. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the flexibility of individual amino acid residues in the protein. nih.gov | Identify if deuteration affects the conformational flexibility of key residues involved in binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Evaluate if the slightly altered vibrational properties of deuterated groups affect the stability of crucial hydrogen bonds. |

Emerging Frontiers in Isotopic Labeling and Steroid Chemical Biology Research